molecular formula C6H7FN2 B109058 (4-Fluorophenyl)hydrazine CAS No. 371-14-2

(4-Fluorophenyl)hydrazine

Cat. No.: B109058
CAS No.: 371-14-2
M. Wt: 126.13 g/mol
InChI Key: ZXBMIRYQUFQQNX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)hydrazine, a hydrazine derivative with the molecular formula C₆H₈ClFN₂ (as the hydrochloride salt), features a fluorine atom at the para position of the phenyl ring . This compound is widely utilized in organic synthesis, particularly in constructing heterocyclic frameworks such as thiazoles (e.g., BRAF kinase inhibitors) and pyrazoles . The fluorine substituent enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical design . Its crystal structure and reactivity have been extensively studied to optimize drug discovery pipelines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-Fluorophenyl)hydrazine typically involves the following steps:

Industrial Production Methods: In industrial settings, the process is optimized for higher yield and purity. The reaction mixture is kept at strong acidity using concentrated hydrochloric acid to ensure complete reaction. Zinc powder is preferred as the reducing agent due to its high reducing property and ease of removal of impurities like zinc hydroxide .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Fluorophenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)hydrazine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

4-Chlorophenylhydrazine

  • Structure : A chlorine atom replaces fluorine at the para position (C₆H₇ClN₂).
  • Synthesis : Similar to (4-Fluorophenyl)hydrazine, it is synthesized via condensation reactions but may require adjusted conditions due to chlorine’s larger atomic radius .
  • This impacts reaction rates in hydrazone formation or cyclization .
  • Applications : Used in agrochemicals (e.g., biodegradable pesticides) due to chlorine’s cost-effectiveness and stability .

4-Nitrophenylhydrazine

  • Structure: Features a nitro group (-NO₂) at the para position (C₆H₇N₃O₂).
  • Reactivity : The nitro group is a strong electron-withdrawing group, reducing the phenyl ring’s electron density. This decreases nucleophilicity but enhances stability in acidic conditions .
  • Applications : Primarily used in analytical chemistry for derivatizing carbonyl compounds (e.g., ketones, aldehydes) and in chemical sensors due to its redox activity .

[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine

  • Structure : Contains multiple substituents (two chlorines and a trifluoromethyl group) (C₇H₅Cl₂F₃N₂).
  • Reactivity : The trifluoromethyl group (-CF₃) introduces steric hindrance and strong electron-withdrawing effects, making this compound less reactive in nucleophilic substitutions but stable under harsh conditions .
  • Applications : Likely used in high-performance materials or specialty chemicals requiring thermal and chemical resistance .

Comparative Analysis

Electronic and Steric Effects

Substituent Electron Effect Steric Impact Reactivity Trend
Fluorine (-F) Strong -I effect Low Moderate nucleophilicity
Chlorine (-Cl) Moderate -I effect Moderate Higher nucleophilicity
Nitro (-NO₂) Strong -I, -M effects Low Low nucleophilicity
Trifluoromethyl (-CF₃) Very strong -I effect High Low reactivity in SN reactions

Key Observations :

  • Fluorine’s small size and high electronegativity balance reactivity and stability, making this compound ideal for drug synthesis .
  • Nitro groups favor applications requiring electron-deficient aromatic systems, such as sensors or explosives .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound·HCl 162.59 Not reported Soluble in polar solvents (e.g., ethanol, DMF)
4-Chlorophenylhydrazine 142.59 ~200–220 (est.) Moderate in ethanol
4-Nitrophenylhydrazine 153.14 157–160 Low in water; soluble in acetone

Key Observations :

  • Nitro derivatives exhibit higher melting points due to stronger intermolecular forces (dipole-dipole interactions).
  • Fluorine’s lipophilicity improves solubility in organic solvents, aiding pharmaceutical synthesis .

Key Observations :

  • Fluorine’s metabolic stability and chlorine’s cost-effectiveness drive their respective pharmaceutical and industrial uses .
  • Multi-substituted derivatives are niche but critical in advanced material science .

Biological Activity

(4-Fluorophenyl)hydrazine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the para position of the phenyl ring attached to the hydrazine moiety. This specific substitution is crucial as it influences the compound's biological activity through changes in electronic properties and steric effects.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound and its derivatives. For instance, research has shown that compounds containing this hydrazine derivative exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Salmonella typhi128

These findings suggest that this compound can serve as a potential scaffold for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study reported that derivatives of this compound were effective against common fungal pathogens such as Candida albicans and Aspergillus niger.

Fungal Strain Minimum Inhibitory Concentration (MIC) µg/mL
Candida albicans32
Aspergillus niger64

The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity, although detailed mechanisms require further exploration .

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. A series of derivatives were tested against various cancer cell lines, revealing significant growth inhibition.

Cell Line Percent Growth Inhibition (% GI)
CCRF-CEM (leukemia)143.44
MDA-MB-468 (breast)29.55
UO-31 (renal cancer)41.32

One notable compound derived from this compound exhibited an EC50 value of 75 µM against HIV, indicating its potential in antiviral therapy as well .

Antiviral Activity

The antiviral properties of this compound have also been documented, particularly against HIV. Molecular docking studies indicated that derivatives can effectively bind to the active site of HIV integrase, suggesting a promising avenue for further drug development.

Case Studies

  • Antibacterial Screening : A study conducted on a library of hydrazine derivatives found that those containing the (4-fluorophenyl) group displayed superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Evaluation : Another investigation highlighted the effectiveness of a specific derivative in inhibiting cancer cell proliferation across multiple lines, particularly in leukemia and breast cancer models .
  • Molecular Modeling : Docking studies have illustrated favorable interactions between this compound derivatives and target proteins involved in cancer and viral replication pathways, reinforcing their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for incorporating (4-Fluorophenyl)hydrazine into heterocyclic compounds?

this compound is frequently used in cyclocondensation or nucleophilic substitution reactions. For example, in the synthesis of 1-(4-fluorophenyl)-3-methyl-1H-1,2,4-triazole, it reacts with formamide and intermediates in a continuous-flow process using DMSO as a solvent, yielding 63% product . Similarly, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate to form carbohydrazide intermediates, which are further functionalized with carbon disulfide and halohydrocarbons to produce 1,3,4-oxadiazole derivatives .

Q. How are this compound-derived compounds characterized structurally?

Routine characterization includes:

  • NMR spectroscopy : For example, ¹H and ¹³C NMR are used to confirm hydrazone formation (e.g., δ 7.59 ppm for aromatic protons in pyrazol-amine derivatives) .
  • IR spectroscopy : Detection of N–H stretches (~3200 cm⁻¹) and C=O/N–N vibrations (~1650 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 178.24 for triazole derivatives) validate molecular weight .

Q. What are typical reactions involving this compound in organic synthesis?

Key reactions include:

  • Hydrazone formation : Condensation with aldehydes/ketones (e.g., Schiff base ligands for metal complexes) .
  • Cyclization : Formation of imidazo[2,1-b]thiazoles via reflux with hydrazine hydrate .
  • Thioetherification : Reaction with carbon disulfide and alkyl halides to generate sulfur-containing heterocycles .

Advanced Research Questions

Q. How can side reactions like ring-opening be mitigated during this compound-mediated syntheses?

In benzoxazinone reactions, ring-opening occurs during nucleophilic displacement with hydrazine. This is avoided by using high-temperature fusion (250°C) instead of reflux, favoring closed quinazolinone formation over hydrolyzed intermediates . Kinetic studies and solvent selection (e.g., non-polar media) further suppress undesired pathways.

Q. What computational tools are used to model this compound reaction mechanisms?

Density functional theory (DFT) evaluates activation barriers and transition states. For hydrazine-catalyzed carbonyl–olefin metathesis, computational studies identified [2.2.2]-bicyclic hydrazines as optimal catalysts due to lower cycloreversion barriers (~5 kcal/mol reduction vs. [2.2.1] analogs) . Software like Gaussian or ORCA is employed for energy landscape analysis.

Q. How does this compound contribute to catalytic hydrogen production?

Hydrazine derivatives decompose catalytically to release H₂. For instance, this compound’s decomposition on transition-metal catalysts (e.g., Ni or Ru) generates impurity-free hydrogen, crucial for fuel cells. Activation mechanisms (e.g., dissociative vs. associative adsorption) dictate efficiency .

Q. What challenges arise in structural analysis of this compound derivatives?

  • Tautomerism : Hydrazone-imine tautomeric equilibria complicate NMR interpretation .
  • Isomer discrimination : Regioisomeric products (e.g., ortho vs. para substitution) require 2D NMR (e.g., NOESY) or X-ray crystallography .

Q. How is continuous-flow synthesis optimized for this compound derivatives?

Parameters include:

  • Residence time : Adjusted to maximize intermediate stability (e.g., 2-step reactions in ).
  • Solvent compatibility : Polar aprotic solvents (e.g., DMSO) enhance reactivity .
  • Stoichiometry : Excess this compound (1.15 equiv) improves yields in triazole synthesis .

Properties

IUPAC Name

(4-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBMIRYQUFQQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190589
Record name (4-Fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-14-2
Record name 4-Fluorophenylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)hydrazine
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Record name (4-Fluorophenyl)hydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluorophenyl)hydrazine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
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